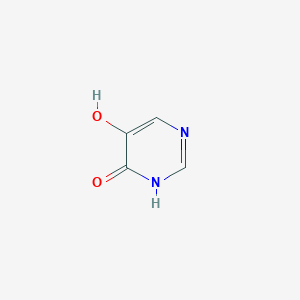

5-ヒドロキシピリミジン-4(3H)-オン

説明

5-Hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with nitrogen atoms at positions 1 and 3 in the ring structure. The hydroxy group at position 5 of the pyrimidine ring contributes to the compound's reactivity and potential biological activity.

Synthesis Analysis

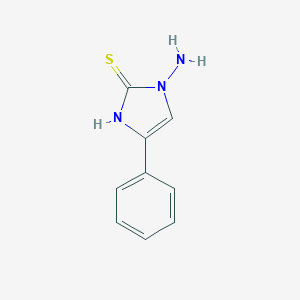

The synthesis of derivatives of 5-hydroxypyrimidin-4(3H)-one has been achieved through various methods. A three-component condensation method has been used to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, indicating the versatility of 5-hydroxypyrimidin-4(3H)-one derivatives in chemical synthesis . Additionally, a catalyst-free multicomponent synthesis approach has been employed to create 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the potential for green chemistry applications . Other methods include the use of microwave irradiation and grindstone technology for the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrimidin-4(3H)-one derivatives has been elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses have been utilized to characterize the synthesized compounds . The crystal structure of related compounds has also been determined by X-ray single-crystal diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

5-Hydroxypyrimidin-4(3H)-one derivatives participate in a variety of chemical reactions. They have been used as starting materials or intermediates in the synthesis of compounds with potential biological activities. For instance, the reaction of alloxan with indole and furanes has led to the formation of 5-indol-3-yl-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione, demonstrating the reactivity of the hydroxypyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxypyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The acid-base properties of some derivatives have been investigated, revealing that 5-hydroxypyrimidines exist in the hydroxy form and are protonated at the nitrogen atom . The presence of substituents can significantly affect the basicities and acidities of these compounds. Additionally, the stereochemistry of the formation of related compounds from cytosines and hydroxylamines has been studied, showing trans addition across the 5,6-double bond of cytosines .

科学的研究の応用

神経保護および抗神経炎症薬

5-ヒドロキシピリミジン-4(3H)-オン誘導体は、神経保護および抗神経炎症特性の可能性について研究されています。 研究によると、これらの化合物は、神経炎症の重要な因子である刺激されたヒトミクログリア細胞における一酸化窒素および腫瘍壊死因子-αの産生を阻害することができます . それらはまた、神経細胞における小胞体ストレスおよびアポトーシスのマーカーを減少させる可能性を示しており、神経変性疾患の治療における役割を示唆しています .

抗癌活性

5-ヒドロキシピリミジン-4(3H)-オンから誘導された化合物は、その抗癌活性について評価されています。 それらは、細胞増殖を阻害し、アポトーシスを誘導することによって、HeLa、A549、HepG2、およびMCF-7を含むさまざまな癌細胞株の増殖を阻害する有効性を示しています . これらの知見は、これらの誘導体を化学療法剤として使用できる可能性を支持しています。

線維芽細胞増殖因子受容体阻害剤

5-ヒドロキシピリミジン-4(3H)-オンの誘導体は、腫瘍の増殖と発達において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています。 FGFRシグナル伝達を阻害することは、癌療法のための魅力的な戦略であり、これらの化合物は、乳癌細胞の増殖と遊走に対してin vitroで有望な結果を示しています .

上皮成長因子受容体阻害剤

新規の上皮成長因子受容体(EGFR)阻害剤を探求する中で、5-ヒドロキシピリミジン-4(3H)-オン誘導体が合成および特性評価されています。それらは、ヒト肺癌細胞株A549に対して抗腫瘍活性を示し、いくつかの化合物は強力な抗腫瘍効果を示しています。 これは、標的とする癌療法におけるそれらの潜在的な適用を示唆しています .

インフルエンザAエンドヌクレアーゼ阻害剤

研究では、5-ヒドロキシピリミジン-4(3H)-オンが、インフルエンザAエンドヌクレアーゼの阻害剤を開発するための足場であることが特定されています。 これらの阻害剤は、ウイルス複製に不可欠なインフルエンザウイルスのエンドヌクレアーゼ活性を標的とすることで、潜在的に抗ウイルス剤として役立ちます .

有機合成と化学工学

5-ヒドロキシピリミジン-4(3H)-オンは、さまざまな有機合成プロセスにおける中間体として役立ちます。それは、潜在的な薬理学的活性を有するより複雑な分子を作成するために使用されます。 その誘導体は、さまざまな生物活性を有する化合物の合成に関与しており、新しい化学工学プロセスの開発において役割を果たしています .

作用機序

Target of Action

Related compounds such as triazole-pyrimidine hybrids have been shown to interact with proteins like atf4 and nf-kb .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

将来の方向性

特性

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

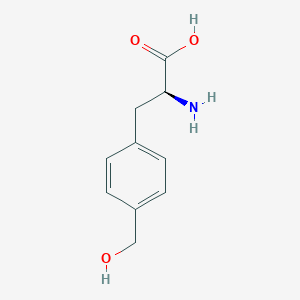

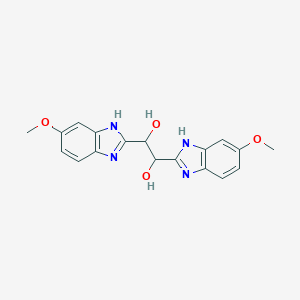

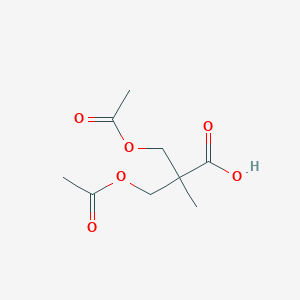

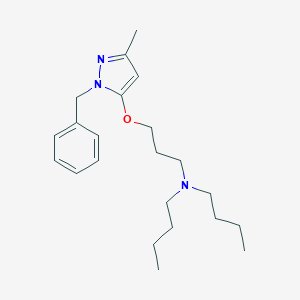

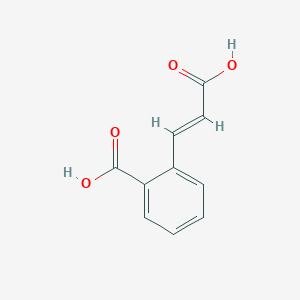

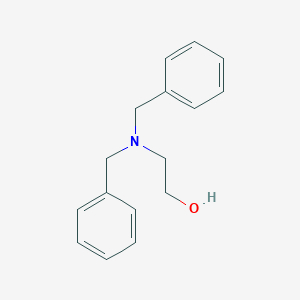

Feasible Synthetic Routes

Q & A

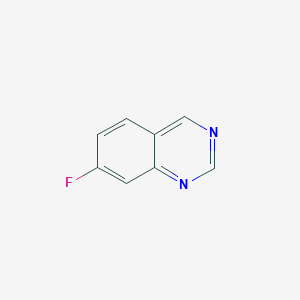

Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?

A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of 5-Hydroxypyrimidin-4(3H)-one derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the 5-Hydroxypyrimidin-4(3H)-one scaffold is needed to fully elucidate the structure-activity relationship.

Q2: Are there any crystallographic studies showing how 5-Hydroxypyrimidin-4(3H)-one interacts with influenza endonuclease?

A2: While the provided abstracts do not mention specific crystallographic data for 5-Hydroxypyrimidin-4(3H)-one itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of 5-Hydroxypyrimidin-4(3H)-one derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。